Propanoic acid, 2-[(methylsulfonyl)oxy]-, (R)-
Description
Propanoic acid, 2-[(methylsulfonyl)oxy]-, (R)- (CAS: Not explicitly provided in evidence) is a chiral carboxylic acid derivative with a methylsulfonyloxy (-OSO₂CH₃) substituent at the second carbon of the propanoic acid backbone. The (R)-enantiomer indicates its stereochemical configuration, which is critical for its biological activity and interactions. The methylsulfonyloxy group is a strong electron-withdrawing substituent, enhancing the acidity of the adjacent carboxylic acid (pKa ~1–2) compared to unmodified propanoic acid (pKa ~4.88) . This compound is structurally related to esters like methyl (2R)-2-[(methylsulfonyl)oxy]propanoate (CAS: 99320-81-7), which shares the same core structure but features a methyl ester instead of a free carboxylic acid group . Such derivatives are often intermediates in pharmaceutical synthesis, leveraging the sulfonyl group’s reactivity as a leaving group in nucleophilic substitutions or as a directing group in stereoselective reactions .
Properties
IUPAC Name |
(2R)-2-methylsulfonyloxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5S/c1-3(4(5)6)9-10(2,7)8/h3H,1-2H3,(H,5,6)/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMBKSRGQHUJKP-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(methylsulfonyl)oxy]propanoic acid typically involves the esterification of propanoic acid derivatives followed by sulfonation. One common method includes the reaction of ®-2-hydroxypropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of ®-2-[(methylsulfonyl)oxy]propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps for purification such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
®-2-[(methylsulfonyl)oxy]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Formation of sulfonamide or sulfonate derivatives.
Reduction: Formation of ®-2-hydroxypropanoic acid.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
®-2-[(methylsulfonyl)oxy]propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-[(methylsulfonyl)oxy]propanoic acid involves its interaction with molecular targets such as enzymes and proteins. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function, thereby exerting its biological effects .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Effects: The methylsulfonyloxy group in the target compound increases acidity and reactivity compared to phenoxy (Mecoprop-p) or acetyloxy derivatives. This makes it more suitable for reactions requiring a stable leaving group .
- Biological Activity: Phenoxypropanoic acids like Mecoprop-p are herbicides due to their auxin-mimicking properties , whereas sulfonyl-containing analogs (e.g., Tesaglitazar) target metabolic pathways in diabetes .
- Metabolic Fate: Phosphate esters like (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid are endogenous metabolites, suggesting that sulfonyl or acetyl esters may undergo enzymatic hydrolysis in biological systems .
Physicochemical Properties
Key Observations:
- The target compound’s sulfonyl group significantly lowers its pKa compared to Mecoprop-p or acetyloxy derivatives, enhancing its solubility in polar solvents.
- The methyl ester analog (CAS: 99320-81-7) has reduced acidity due to esterification, making it more lipophilic and suitable for prodrug formulations .
Biological Activity
Propanoic acid, 2-[(methylsulfonyl)oxy]-, (R)-, also known as (R)-2-[(methylsulfonyl)oxy]propanoic acid, is a chemical compound with the molecular formula CHOS and a molecular weight of 168.17 g/mol. This compound features a propanoic acid backbone with a methylsulfonyl group attached to the second carbon atom in the R-configuration. Its unique structure imparts significant biological activity, making it a subject of interest in various fields including medicinal chemistry and pharmacology.
The biological activity of (R)-2-[(methylsulfonyl)oxy]propanoic acid primarily involves its interaction with enzymes and proteins. The methylsulfonyl group acts as an electrophile, facilitating covalent bond formation with nucleophilic residues in proteins. This interaction can lead to enzyme inhibition or modification of protein function, which is crucial for its biological effects.
Applications in Research
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can be beneficial in therapeutic contexts.
- Protein Modification : It plays a role in modifying protein functions, which can influence various biological pathways.
- Therapeutic Potential : As a prodrug, (R)-2-[(methylsulfonyl)oxy]propanoic acid may deliver active pharmaceutical ingredients effectively.
Comparative Activity
To understand the uniqueness of (R)-2-[(methylsulfonyl)oxy]propanoic acid, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity Description |
|---|---|---|
| (S)-2-[(Methylsulfonyl)oxy]propanoic acid | Enantiomer | Similar chemical properties but different biological activity. |
| Methanesulfonic acid | Simpler sulfonic acid | Lacks the propanoic acid backbone; less complex biological effects. |
| 2-Hydroxypropanoic acid | Precursor | Lacks the methylsulfonyl group; different reactivity and activity. |
Study on GPR40 Agonists
A notable study explored the role of propionic acids as GPR40 agonists, which are involved in glucose-dependent insulin secretion. Although this study does not directly investigate (R)-2-[(methylsulfonyl)oxy]propanoic acid, it highlights the potential of propionic acids in metabolic processes relevant to diabetes treatment. Compounds similar to propanoic acids exhibited submicromolar potency and were effective in stimulating insulin secretion in pancreatic beta cells .
Pharmacological Investigations
Research has indicated that compounds similar to (R)-2-[(methylsulfonyl)oxy]propanoic acid have shown promise in pharmacological applications due to their ability to modulate inflammatory responses by inhibiting leukocyte chemotaxis and affecting cytokine production. These findings suggest that such compounds could be utilized in treating inflammatory diseases .
Antioxidant Properties
Another area of investigation focuses on the antioxidant properties of related compounds. Studies have demonstrated that certain derivatives exhibit significant antioxidant activity, which may contribute to their therapeutic potential against oxidative stress-related conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
